molecular formula C8H11NO B2792558 2-Isocyanatospiro[3.3]heptane CAS No. 2254081-81-5

2-Isocyanatospiro[3.3]heptane

Cat. No.: B2792558
CAS No.: 2254081-81-5
M. Wt: 137.182
InChI Key: PVRRZOBNVIUBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isocyanatospiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanatospiro[3.3]heptane typically involves the reaction of spiro[3.3]heptane with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: Spiro[3.3]heptane

    Reagent: Phosgene or other isocyanate precursors

    Conditions: Inert atmosphere, controlled temperature

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize the reaction conditions and minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatospiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Lewis acids or bases

    Solvents: Non-polar solvents like dichloromethane or toluene

Major Products Formed

Scientific Research Applications

2-Isocyanatospiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatospiro[3.3]heptane involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the reactivity and interaction with molecular targets. In drug design, it can mimic the properties of benzene rings, providing similar biological activity with potentially improved pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Uniqueness

2-Isocyanatospiro[3.3]heptane is unique due to its spirocyclic structure, which provides non-coplanar exit vectors. This structural feature allows it to mimic benzene rings in bioactive compounds, potentially improving their physicochemical properties and biological activity. Unlike other similar compounds, the spirocyclic nature of this compound offers distinct advantages in terms of stability and reactivity .

Properties

IUPAC Name

2-isocyanatospiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-6-9-7-4-8(5-7)2-1-3-8/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRRZOBNVIUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.